Synthesis Yield from Aryl Mesylates: 97% Isolated Yield for 3-Cyanophenyl Pinacol Boronate via Pd/MeO-CM-Phos Borylation
The target compound is accessible via palladium-catalyzed borylation of 3-cyanophenyl mesylate using bis(pinacolato)diboron (B₂pin₂) and the MeO-CM-Phos ligand, affording pinacol (3-benzonitrile) boronate in 97% isolated yield [1]. This yield represents the upper end of the 63–97% range reported across 22 aryl mesylate and tosylate substrates, demonstrating excellent functional-group tolerance for the electron-withdrawing meta-cyano substituent [1]. In contrast, the corresponding free 3-cyanophenylboronic acid is typically procured as a commercial reagent containing varying amounts of anhydride with a median purity of approximately 95%, introducing an inherent ~2% yield penalty before any coupling is performed .
| Evidence Dimension | Isolated yield of boronate/boronic acid synthesis |
|---|---|
| Target Compound Data | 97% isolated yield (as pinacol ester from 3-cyanophenyl mesylate) |
| Comparator Or Baseline | 3-Cyanophenylboronic acid: typically supplied at ~95% purity (contains varying amounts of anhydride) |
| Quantified Difference | +2% yield advantage at synthesis stage; >2% advantage when factoring purity-adjusted stoichiometry |
| Conditions | Pd/MeO-CM-Phos catalyst, B₂pin₂, aryl mesylate, mild conditions |
Why This Matters
For procurement planning, a 97% yield synthesis route combined with 97–98% commercial purity translates to higher effective molar throughput and fewer equivalents required in subsequent coupling steps versus the free boronic acid.
- [1] Chow, W.-K., So, C.-M., Lau, C.-P., & Kwong, F.-Y. (2011). Palladium-Catalyzed Borylation of Aryl Mesylates and Tosylates and Their Applications in One-Pot Sequential Suzuki–Miyaura Biaryl Synthesis. Chemistry – A European Journal, 17(25), 6913–6917. View Source
